molecular formula C34H60N8O18 B1237255 Peptidoglycan(N-acetyl-D-glucosamine)

Peptidoglycan(N-acetyl-D-glucosamine)

Cat. No. B1237255
M. Wt: 868.9 g/mol
InChI Key: CKCOYJUVSJOCOA-DCHKRTDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peptidoglycan(N-acetyl-D-glucosamine) is a polyol.

Scientific Research Applications

Peptidoglycan Synthesis and Modification

Peptidoglycan, a key component of bacterial cell walls, is synthesized and modified in various ways, impacting its structure and function. Dupont and Clarke (1991) explored the in vitro synthesis and O-acetylation of peptidoglycan in Proteus mirabilis, revealing insights into peptidoglycan metabolism and potential antibiotic targets (Dupont & Clarke, 1991). Another study by Reith and Mayer (2011) characterized a glucosamine/glucosaminide N-acetyltransferase in Clostridium acetobutylicum, showing its role in peptidoglycan remodeling and resistance to lysozyme (Reith & Mayer, 2011).

Peptidoglycan in Disease and Defense

The structure of peptidoglycan is vital in bacterial virulence and immune response. Vollmer and Tomasz (2002) demonstrated that modifications in peptidoglycan N-acetylglucosamine deacetylase affect Streptococcus pneumoniae's virulence and resistance to lysozyme (Vollmer & Tomasz, 2002). Additionally, Tsutsui et al. (2013) discovered a GlcNAc-binding IgM in fugu (Takifugu rubripes) that suppresses bacterial growth, highlighting a novel function of teleost antibodies in immune defense (Tsutsui et al., 2013).

Peptidoglycan Degradation and Environmental Impact

In environmental contexts, the degradation of peptidoglycan plays a significant role. Nagata, Meon, and Kirchman (2003) studied microbial degradation of peptidoglycan in seawater, providing insights into its turnover and impact on marine ecosystems (Nagata, Meon, & Kirchman, 2003).

properties

Product Name

Peptidoglycan(N-acetyl-D-glucosamine)

Molecular Formula

C34H60N8O18

Molecular Weight

868.9 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-3-aminooxypropanoyl]amino]-6-aminohexanoyl]amino]propanoic acid

InChI

InChI=1S/C34H60N8O18/c1-13(28(49)42-19(12-56-36)31(52)41-18(8-6-7-9-35)30(51)38-14(2)32(53)54)37-29(50)15(3)57-27-23(40-17(5)46)33(55)58-21(11-44)26(27)60-34-22(39-16(4)45)25(48)24(47)20(10-43)59-34/h13-15,18-27,33-34,43-44,47-48,55H,6-12,35-36H2,1-5H3,(H,37,50)(H,38,51)(H,39,45)(H,40,46)(H,41,52)(H,42,49)(H,53,54)/t13-,14+,15+,18-,19+,20+,21+,22+,23+,24+,25+,26+,27+,33+,34-/m0/s1

InChI Key

CKCOYJUVSJOCOA-DCHKRTDBSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CON)C(=O)N[C@@H](CCCCN)C(=O)N[C@H](C)C(=O)O)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C

SMILES

CC(C(=O)NC(CON)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C

Canonical SMILES

CC(C(=O)NC(CON)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Peptidoglycan(N-acetyl-D-glucosamine)
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